6-Methylquinoline 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

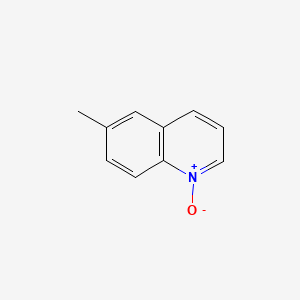

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-5-10-9(7-8)3-2-6-11(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQHPFQBRWNJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 6 Methylquinoline 1 Oxide

In Organic Synthesis

6-Methylquinoline (B44275) 1-oxide is a versatile precursor in organic synthesis. wur.nl The N-oxide group serves as a traceless directing group that can be removed after facilitating regioselective C-H functionalization at the C2 or C8 positions. wur.nl This allows for the synthesis of a wide array of substituted quinolines that would be difficult to access otherwise. Its participation in cycloaddition and rearrangement reactions further expands its utility as a building block for constructing complex heterocyclic scaffolds. rsc.orgrsc.org

In Medicinal Chemistry

The quinoline (B57606) N-oxide scaffold is an emerging motif in drug discovery. researchgate.net These compounds have been investigated for a range of biological activities.

Antibacterial Agents : Certain quinoline N-oxides and their derivatives, quinoline hydroxamic acids, have demonstrated antibacterial properties against pathogens like S. aureus and E. coli. researchgate.net

Anticancer Agents : The N-oxide framework is being explored for the development of potent anticancer agents. Recently, isoquinolinequinone N-oxide derivatives have been developed that show promise in overcoming multidrug resistance (MDR) in human tumor cell lines. chemimpex.com

General Bioactivity : Quinoline derivatives synthesized from N-oxide precursors are known to possess a wide spectrum of biological activities, including antimalarial, anti-inflammatory, and antiviral properties. wur.nl

In Materials Science

While direct applications of 6-Methylquinoline 1-oxide in materials science are not extensively documented, the broader class of quinoline N-oxide derivatives shows significant potential. 8-Substituted quinolines, which are readily synthesized from quinoline N-oxides, are important structural motifs in the design of functional materials and catalysts. Furthermore, related quinoline N-oxide compounds serve as intermediates in the synthesis of dyes and pigments. The ability to generate functionalized 2-arylquinolines from N-oxide precursors is also relevant for creating novel functional materials. wur.nl This suggests that the quinoline N-oxide scaffold is a promising platform for developing new materials with tailored electronic and optical properties.

Applications of 6 Methylquinoline 1 Oxide in Synthetic Organic Chemistry

6-Methylquinoline (B44275) 1-oxide as a Directing Group in C-H Functionalization

The N-oxide moiety in 6-methylquinoline 1-oxide serves as an effective directing group in transition-metal-catalyzed C–H functionalization reactions. This strategy provides a highly efficient and atom-economical pathway to selectively introduce functional groups onto the quinoline (B57606) scaffold without the need for pre-functionalized starting materials. nih.govmdpi.comnih.gov The oxygen atom of the N-oxide coordinates to the metal center, bringing the catalyst into close proximity to specific C–H bonds and facilitating their activation. nih.govresearchgate.net This approach has been successfully employed for various transformations, including arylation, alkylation, alkenylation, amination, and halogenation. researchgate.net

The mechanism of this directed functionalization typically involves the formation of a metallacycle intermediate. nih.govacs.org For instance, in reactions targeting the C-8 position, the coordination of the metal catalyst to the N-oxide oxygen atom facilitates the formation of a stable five-membered metallacycle, which is a key intermediate for the subsequent regioselective functionalization. nih.govacs.orgresearchgate.net This directing group ability has made quinoline N-oxides, including the 6-methyl derivative, invaluable substrates in the synthesis of complex substituted quinolines. researchgate.netresearchgate.net

A key challenge and a significant area of research in the C–H functionalization of quinoline N-oxides is the control of regioselectivity, particularly between the C-2 and C-8 positions. acs.org The outcome of the reaction is highly dependent on the choice of metal catalyst, ligands, solvents, and other reaction parameters. nih.govrsc.orgacs.org

Palladium catalysts, for example, have been extensively used and often show a preference for C-2 functionalization. nih.govresearchgate.net However, specific conditions can steer the reaction towards the C-8 position. A notable study demonstrated that while palladium acetate in solvents like DMF favors C-2 arylation, switching the solvent to acetic acid dramatically shifts the selectivity to the C-8 position. acs.org This solvent effect highlights the crucial role of the reaction environment in dictating the regiochemical outcome. rsc.orgacs.org

Rhodium and Iridium catalysts are particularly effective for achieving high selectivity at the C-8 position. nih.govresearchgate.net Rh(III)-catalyzed reactions have been developed for C-8 alkylation, bromination, and amidation of quinoline N-oxides, proceeding through the formation of a five-membered rhodacycle intermediate. acs.orgresearchgate.net These methods exhibit excellent functional group tolerance and provide reliable access to C-8 substituted quinolines. acs.org

The table below summarizes representative catalytic systems and their observed regioselectivity in the functionalization of quinoline N-oxides.

| Metal Catalyst | Reaction Type | Key Conditions/Reagents | Major Product Position | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Arylation | Pd(OAc)₂, Aryl Iodide, Ag₃PO₄, Acetic Acid | C-8 | acs.org |

| Palladium (Pd) | Arylation | Pd(OAc)₂, Aryl Bromide, K₂CO₃, DMF | C-2 | nih.gov |

| Palladium (Pd) | Alkenylation | Pd(OAc)₂, Olefin, Ag₂CO₃ | C-2 | nih.gov |

| Rhodium (Rh) | Alkylation | [RhCpCl₂]₂, Olefin, AgSbF₆, DMF | C-8 | researchgate.net |

| Rhodium (Rh) | Alkylation | [Rh(cod)Cl]₂, Alkene, CsOAc, Toluene | C-2 | mdpi.com |

| Rhodium (Rh) | Bromination | [RhCpCl₂]₂, NBS, AgSbF₆, NaOAc | C-8 | acs.org |

| Rhodium (Rh) | Amidation | [RhCp*Cl₂]₂, NFSI, AgSbF₆, NaOAc | C-8 | acs.org |

This compound as a Ligand or Co-catalyst in Organometallic Chemistry

Beyond its role as a substrate, the quinoline scaffold is widely utilized as a ligand in organometallic catalysis. nih.govscilit.com The nitrogen atom of the quinoline ring and, in the case of this compound, the oxygen atom of the N-oxide, can coordinate to metal centers. This coordination is fundamental to its function as a directing group but also suggests its potential to act as an external ligand or co-catalyst, stabilizing metal complexes and modulating their reactivity. While the majority of literature focuses on quinoline N-oxides as substrates for C-H activation, the inherent coordinating ability of the N-oxide group allows it to influence catalytic cycles in other capacities. For instance, heterocyclic additives can function as stabilizing co-ligands for metal catalysts in various transformations.

This compound as a Precursor for Diverse Heterocyclic Scaffolds

This compound is a valuable starting material for the synthesis of more complex and diverse heterocyclic structures. researchgate.netmdpi.com The products obtained from its C-H functionalization can undergo further transformations, allowing for the construction of novel molecular architectures. For example, after a successful C-8 functionalization, the N-oxide group can be removed or used to introduce another functional group at the C-2 position. acs.org This demonstrates the utility of the N-oxide as a "traceless" directing group that can be easily cleaved after serving its purpose, or as a reactive handle for subsequent derivatization. This versatility makes this compound a key intermediate in multi-step syntheses aimed at producing complex, biologically active molecules. researchgate.netorganic-chemistry.org

Role of this compound in Multi-component Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, convergent step. researchgate.net These reactions are highly valued for their efficiency and atom economy. While various MCRs have been developed for the synthesis of the quinoline core itself, the specific application of this compound as a reactant in such processes is not extensively documented in the current literature. The development of novel MCRs incorporating this compound could open new avenues for the rapid generation of diverse and complex quinoline-based chemical libraries.

This compound in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. mdpi.comacs.org The involvement of this compound in such reactions is an emerging area. Research has shown that 6-methylquinoline can undergo TiO₂-photoassisted oxidation, where the methyl group is selectively transformed into a formyl group upon UV illumination. rsc.org While this is a photochemical process rather than a classic photoredox catalytic cycle, it highlights the susceptibility of the molecule to photo-induced transformations. Additionally, iron-catalyzed, visible-light-driven reactions have been used to achieve hydroxyalkylation of the quinoline ring, demonstrating the potential for using light to mediate C-C bond formation on this scaffold. mdpi.com Further exploration is needed to fully realize the potential of this compound within modern photoredox catalytic systems.

This compound in Electroorganic Synthesis

Electroorganic synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions. While specific studies focusing solely on this compound are limited, research on the broader class of quinoline N-oxides has demonstrated their utility in electrochemical transformations. For instance, an electrochemical reaction between quinoline N-oxides and morpholine, catalyzed by copper(II) acetate, has been developed to generate aminoquinoline N-oxides. This process showcases how electrochemistry can be used for C-H/N-H cross-coupling under mild, room-temperature conditions. Notably, the regioselectivity of the amination can be controlled by the choice of solvent: the reaction yields 4-aminoquinoline N-oxides in dichloromethane (CH₂Cl₂) or 2-aminoquinoline N-oxides in acetonitrile (CH₃CN). This method provides a simple and controllable route for introducing important amine substituents onto the quinoline N-oxide core.

Advanced Functionalization and Derivatization Strategies for 6 Methylquinoline 1 Oxide

C-H Functionalization of Remote Positions

The direct functionalization of C-H bonds in quinoline (B57606) N-oxides, particularly at positions remote from the activating N-oxide group, represents a significant challenge in synthetic chemistry. The N-oxide moiety typically directs functionalization to the C2 and, to a lesser extent, the C8 positions. sioc-journal.cnnih.gov However, recent advancements have enabled more diverse and regioselective modifications.

Transition metal catalysis has been instrumental in achieving C-H functionalization at various positions of the quinoline ring. While palladium catalysts often favor C2 functionalization, specific conditions can promote C8 selectivity. nih.govacs.org For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position with high selectivity, a reaction that can be significantly accelerated using microwave irradiation. acs.org This method is compatible with a broad range of quinoline N-oxides and iodoarenes and is amenable to gram-scale synthesis. acs.org

Rhodium and iridium catalytic systems have also proven effective for the regioselective introduction of heteroatoms at the C8 position of quinoline N-oxides. acs.orgnih.gov These methods allow for direct iodination and amidation, with mechanistic studies indicating that the regioselectivity arises from the formation of an N-oxide-chelated iridacycle. acs.orgnih.gov Furthermore, Rh(III) catalysis facilitates the direct alkylation and alkynylation at the C-8 position under mild, room-temperature conditions. nih.govibs.re.kr These reactions exhibit excellent regioselectivity and tolerate a wide array of functional groups. nih.govibs.re.kr

The choice of catalyst and reaction conditions plays a pivotal role in determining the site of functionalization. For example, a Ru(II)-catalyzed C8-arylation of quinoline N-oxide with arylboronic acids leads to a deoxygenated 8-arylquinoline in a one-pot reaction. nih.govacs.org In contrast, employing a Rh(III) catalyst under similar conditions yields the 8-arylquinoline N-oxide, preserving the N-oxide for potential further transformations. nih.govacs.org

Table 1: Metal-Catalyzed C-H Functionalization of Quinoline N-Oxides

| Catalyst System | Position | Functionalization | Reference |

|---|---|---|---|

| Palladium(II) acetate | C8 | Arylation | acs.org |

| Rhodium(III) complexes | C8 | Alkylation, Alkynylation | nih.govibs.re.kr |

| Iridium(III) complexes | C8 | Amidation | acs.orgnih.gov |

| Rhodium complexes | C8 | Iodination | acs.orgnih.gov |

| Ruthenium(II) complexes | C8 | Arylation (with deoxygenation) | nih.govacs.org |

N-Oxide Group Transformations and Derivatization

The N-oxide group in 6-methylquinoline (B44275) 1-oxide is not merely a directing group for C-H functionalization; it is also a versatile handle for a variety of chemical transformations. These transformations significantly expand the synthetic utility of the parent molecule.

A primary transformation of the N-oxide group is its deoxygenation to the corresponding quinoline. This can be achieved through various methods. A copper-catalyzed deoxygenation procedure using diazo compounds as the oxygen acceptor has been developed, which is highly efficient and tolerates a broad range of functional groups. ibs.re.krrsc.org This method is particularly useful as it can be performed in a one-pot synthesis following C-H functionalization, providing a direct route to 8-functionalized quinolines from the parent quinoline. rsc.org Another mild method employs Hantzsch esters as the reducing agent under visible light-mediated metallaphotoredox catalysis. acs.org

Beyond deoxygenation, the N-oxide moiety can be converted into other functional groups. For instance, after C8-arylation, the N-oxide can be used to introduce a trifluoromethyl group at the C2 position. acs.org It can also facilitate the conversion to 2-chloroquinolines upon reaction with thionyl chloride. acs.org Furthermore, copper-catalyzed deoxygenative C2 arylation and alkylation can be achieved using Grignard reagents. acs.org

The N-oxide also enables transformations that introduce nitrogen-containing functionalities. A metal- and additive-free deoxygenative C2-heteroarylation has been developed to synthesize α-triazolylquinoline derivatives from quinoline N-oxides and N-sulfonyl-1,2,3-triazoles. nih.gov This reaction is highly regioselective, proceeds under mild conditions, and is suitable for gram-scale synthesis and late-stage functionalization of natural products. nih.gov

Annulation and Ring-Expansion Reactions Involving 6-Methylquinoline 1-oxide

The quinoline N-oxide framework can undergo fascinating annulation and ring-expansion reactions, leading to the formation of more complex polycyclic and larger ring systems. These transformations often proceed through unique mechanistic pathways, offering access to novel molecular architectures.

One notable strategy involves the skeletal editing of quinoline N-oxides. Through a Brønsted acid-catalyzed multicomponent reaction with dialkyl acetylenedicarboxylates and water, quinoline N-oxides can be converted into 2-substituted indolines. researchgate.net These indolines can then undergo further transformations such as acid-promoted fragmentation to indoles, base-facilitated ring-opening to 2-alkenylanilines, or oxidative cyclization to isoquinolinones. researchgate.net Another skeletal editing approach involves a nitrogen-to-carbon single atom swap, where quinoline N-oxides react with a sulfoxide under basic conditions to yield naphthalenes. chinesechemsoc.org

Ring expansion reactions provide a direct route to seven-membered rings. A copper-catalyzed intermolecular oxidation of alkynes using quinoline N-oxides as oxidants leads to the formation of benzo sioc-journal.cnscispace.comazepino[2,3-b]quinolines through a Büchner-type ring expansion. researchgate.net This method is a powerful tool for constructing these challenging seven-membered ring systems. researchgate.net

Photochemical reactions also enable unique cycloadditions. The intermolecular dearomative [4+2] cycloaddition of quinolines with alkenes, mediated by an iridium photosensitizer, yields bridged polycyclic structures with high regio- and diastereoselectivity. nih.gov This approach has been successfully applied to 6-methylquinoline on a gram scale. nih.gov

Table 2: Annulation and Ring-Expansion Reactions

| Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Skeletal Editing | Dialkyl acetylenedicarboxylates, Water | Indolines, Indoles, Isoquinolinones | researchgate.net |

| Skeletal Editing | Sulfoxide, Base | Naphthalenes | chinesechemsoc.org |

| Ring Expansion | Alkynes, Copper catalyst | Benzo sioc-journal.cnscispace.comazepino[2,3-b]quinolines | researchgate.net |

| [4+2] Cycloaddition | Alkenes, Iridium photosensitizer | Bridged Polycycles | nih.gov |

Polymer-Supported this compound Derivatives and Heterogenization Approaches

The immobilization of homogeneous catalysts or reagents onto solid supports, known as heterogenization, offers significant advantages, including simplified purification, catalyst recycling, and potential for use in continuous flow reactors. While specific examples detailing polymer-supported derivatives of this compound are not extensively documented in the provided search results, the principles of heterogenization are broadly applicable to quinoline-based compounds.

One relevant study describes the biodegradation of 6-methylquinoline by Pseudomonas putida in an immobilized-cell bioreactor. nih.gov In this system, the bacterial cells are immobilized, allowing for the continuous degradation of 6-methylquinoline in both aqueous and nonaqueous solutions. nih.gov This biological approach to heterogenization highlights the potential for using immobilized systems for transformations involving 6-methylquinoline.

The concept of heterogenization is well-established in catalysis. For instance, metal-nitrogen-carbon (M-N-C) catalysts, which can be prepared from precursors like ZIF-8 metal-organic frameworks, are used for aerobic oxidation reactions, including the dehydrogenation of N-heterocycles. nih.gov Such approaches could potentially be adapted for reactions involving this compound, where the N-oxide itself or a derivative is part of a heterogeneous catalytic system.

The synthesis of this compound can also be achieved using a solid-supported catalyst. One preparation method utilizes a perfluorosulfonic acid resin as a catalyst for the oxidation of 6-methylquinoline with hydrogen peroxide. chemicalbook.com The resin catalyst can be easily removed by filtration, simplifying the workup process. chemicalbook.com This exemplifies a heterogenized approach to the synthesis of the target compound itself.

Although direct research on polymer-supported this compound for applications like catalysis or as a supported reagent is sparse in the provided results, the existing literature on immobilized quinolines and heterogenized catalytic systems provides a strong foundation for future exploration in this area.

Future Research Directions and Emerging Trends in 6 Methylquinoline 1 Oxide Chemistry

Sustainable and Green Synthesis of 6-Methylquinoline (B44275) 1-oxide

The principles of green chemistry are increasingly guiding the development of synthetic routes in modern organic chemistry. For the synthesis of 6-Methylquinoline 1-oxide, the focus is shifting away from traditional oxidation methods that often employ stoichiometric, hazardous reagents towards more sustainable and atom-economical alternatives.

Future research in this area is directed towards several key strategies. One promising approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant, which generates water as the only byproduct. An existing method for the synthesis of this compound utilizes 35% hydrogen peroxide in water, facilitated by sonication and a perfluorosulfonic acid resin catalyst. acs.org This process, which proceeds in 15 minutes, is a significant step towards a greener synthesis. acs.org Further research will likely focus on optimizing this process by exploring more benign and recyclable catalysts, potentially moving towards metal-free systems or earth-abundant metal catalysts to replace precious metal-based ones.

The application of alternative energy sources is another critical trend. Microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency in the synthesis of quinoline (B57606) derivatives. igi-global.com For instance, ultrasound-assisted synthesis has been shown to provide rapid access to substituted quinolines in as little as 15 minutes. igi-global.com The application of these technologies to the N-oxidation of 6-methylquinoline could lead to significant improvements in process efficiency and a reduced environmental footprint.

A key aspect of evaluating the "greenness" of a synthetic route is the use of green metrics. Future studies on the synthesis of this compound are expected to incorporate the calculation and reporting of metrics such as Atom Economy and E-Factor (Environmental Factor). This quantitative assessment will allow for a more rigorous comparison of different synthetic methodologies and guide the development of truly sustainable processes. The ideal synthesis would have a high atom economy, incorporating the maximum number of atoms from the reactants into the final product, and a low E-factor, indicating minimal waste generation.

Table 1: Comparison of Potential Green Synthesis Methods for this compound

| Method | Oxidant | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Ultrasound-Assisted Oxidation | Hydrogen Peroxide | Perfluorosulfonic acid resin, Water, Sonication | Rapid reaction time (15 min), Use of water as a solvent, High yield (96%) acs.org |

| Microwave-Assisted Oxidation | To be explored | Potential for solvent-free conditions or green solvents | Rapid heating, Increased reaction rates, Potential for high yields |

| Nanocatalyst-Mediated Oxidation | Molecular Oxygen or H₂O₂ | e.g., Fe₃O₄ nanoparticles | High catalyst activity, Recyclability of catalyst, Environmentally benign metals |

| Photocatalytic Oxidation | Molecular Oxygen | Organic dye or semiconductor photocatalyst | Use of visible light as an energy source, Mild reaction conditions |

Exploration of Novel Reactivity Modes and Mechanistic Pathways for this compound

The N-oxide moiety in this compound significantly alters the electronic properties of the quinoline ring, opening up new avenues for reactivity that are not readily accessible with the parent heterocycle. Future research will focus on harnessing this altered reactivity to develop novel transformations and to gain a deeper mechanistic understanding of these processes.

A major area of exploration is the transition-metal-catalyzed C-H functionalization of the quinoline core. The N-oxide group can act as a directing group, enabling regioselective activation of specific C-H bonds. While much of the research has focused on the parent quinoline N-oxide, the principles are directly applicable to this compound. Research is trending towards the functionalization at the C2 and C8 positions. For instance, various metal catalysts, including palladium, rhodium, iridium, and copper, have been employed for C-H arylation, amination, alkylation, and carbamoylation. rsc.org Interestingly, one study noted that 6-methylquinoline N-oxide was unreactive under specific copper-catalyzed C2 carbamoylation conditions, suggesting that the substitution pattern can have a profound impact on reactivity and selectivity, a factor that warrants further investigation. rsc.org

Beyond C-H functionalization, other novel reactivity modes are emerging. Photocatalysis offers a green and powerful tool for chemical transformations. For example, visible-light-mediated photocatalysis can be used to convert quinoline N-oxides into quinolin-2(1H)-ones in a highly atom-economical manner. acs.org The application of this methodology to this compound could provide a novel route to valuable substituted quinolone structures.

Dearomative cycloaddition reactions represent another exciting frontier. nih.govrjptonline.org These reactions convert the flat aromatic quinoline ring into complex three-dimensional structures, which are of significant interest in medicinal chemistry. Energy-transfer mediated photochemical [4+2] cycloadditions of quinolines with alkenes have been shown to proceed with high regio- and diastereoselectivity. nih.gov Exploring the participation of this compound in such cycloadditions could lead to the synthesis of novel polycyclic scaffolds.

Development of Catalytic Systems Utilizing this compound Derivatives

While much of the research focuses on the transformations of the this compound scaffold itself, there is a growing interest in using derivatives of this compound as components of new catalytic systems. The combination of a chiral moiety with the quinoline N-oxide structure can lead to the development of novel organocatalysts or ligands for asymmetric metal catalysis.

Heteroaromatic N-oxides, including those derived from quinolines, are known to act as powerful Lewis base catalysts. chemai.io Their efficacy stems from the nucleophilicity of the N-oxide oxygen atom, which can activate various reagents, particularly organosilicon compounds. chemai.io By introducing chirality into the this compound structure, for example, by incorporating a chiral substituent, it is possible to design new catalysts for enantioselective transformations. Future research will likely explore the synthesis of such chiral derivatives and their application in reactions like asymmetric allylation, aldol reactions, and cycloadditions.

In the realm of metal catalysis, quinoline-based structures are widely used as ligands due to the coordinating ability of the nitrogen atom. The N-oxide functionality adds another potential coordination site, allowing for the formation of unique metal complexes with potentially novel catalytic activities. Research in this area will involve the synthesis of various substituted this compound derivatives and the investigation of their coordination chemistry with a range of transition metals. These new metal complexes could then be screened for catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

A key trend in this field is the development of catalysts for asymmetric synthesis. For instance, copper-bisphosphine catalytic systems have been successfully used for the asymmetric alkylation of quinoline N-oxides with vinylarenes, producing optically pure 2-substituted quinolones with excellent enantioselectivities. acs.org By designing chiral ligands based on the this compound scaffold, it may be possible to develop new catalytic systems with improved or complementary selectivity for a range of asymmetric transformations.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Derivative of this compound | Potential Reactions |

|---|---|---|

| Organocatalyst | Chiral-substituted this compound | Asymmetric allylation of aldehydes, Asymmetric aldol reactions, Enantioselective cycloadditions |

| Ligand for Metal Catalysis | Functionalized this compound | Asymmetric cross-coupling reactions, Enantioselective hydrogenation, Chiral Lewis acid catalysis |

| Metal Complex | Metal complex of a this compound derivative | Oxidation catalysis, Polymerization, C-H activation catalysis |

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and facile scalability. The integration of this compound synthesis and its subsequent transformations into flow chemistry setups is an emerging trend that holds significant promise.

The synthesis of this compound itself, which is an oxidation reaction, can be exothermic. Performing such reactions in a continuous flow microreactor allows for precise temperature control, minimizing the risk of thermal runaways and improving the safety of the process. Furthermore, the use of potentially hazardous oxidizing agents can be managed more safely in a flow system, as only small amounts of the reagents are reacting at any given time.

Automated synthesis platforms, often coupled with flow reactors, are another key area of future development. These systems can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to identify the optimal parameters for a particular transformation of this compound. This high-throughput experimentation approach can dramatically accelerate the pace of research and development. Furthermore, automated platforms can be used for the synthesis of libraries of this compound derivatives for applications in drug discovery or materials science.

Application of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the chemistry of this compound is no exception. These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

One of the key challenges in the chemistry of this compound is predicting the regioselectivity of its reactions, particularly C-H functionalization. Machine learning models, trained on large datasets of known reactions, can learn the complex interplay of steric and electronic factors that govern selectivity. rsc.org For a given reaction on this compound, such a model could predict the likelihood of functionalization at each possible position on the ring, guiding the experimental design towards the desired outcome. Graph-convolutional neural networks are proving to be particularly powerful for predicting site selectivity in aromatic C-H functionalization reactions. rsc.org

AI and ML can also be used to predict the optimal conditions for a given transformation. By analyzing vast amounts of data from the chemical literature and from high-throughput experiments, machine learning algorithms can identify the best combination of catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a reaction involving this compound. This can save significant time and resources compared to traditional, trial-and-error-based optimization.

Furthermore, AI can be employed in the in silico design of new derivatives of this compound with desired properties. By building predictive models that correlate chemical structure with properties such as catalytic activity or biological function, it becomes possible to computationally screen virtual libraries of compounds to identify the most promising candidates for synthesis. This data-driven approach can significantly accelerate the discovery of new catalysts and functional molecules based on the this compound scaffold.

The synergy between computational modeling, such as DFT calculations for mechanistic understanding, and machine learning for predictive power, will be a hallmark of future research in this area. This combination will enable a deeper understanding of the reactivity of this compound and facilitate the rational design of new and innovative chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-methylquinoline 1-oxide?

- Synthesis : Use catalytic oxidation of 6-methylquinoline with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled temperature (e.g., 0–25°C). Monitor reaction progress via thin-layer chromatography (TLC).

- Characterization : Employ GC-MS to confirm molecular weight and fragmentation patterns . For structural validation, combine NMR (¹H and ¹³C) with IR spectroscopy to identify N-oxide functional groups. Purity assessment requires HPLC with UV detection (λ = 254 nm). Include full spectral data in supplementary materials to enable reproducibility .

Q. How should stability studies for this compound be designed to assess peroxide formation?

- Protocol : Store samples in amber vials under inert gas (N₂/Ar) at −20°C. Test peroxide formation monthly using potassium iodide-starch test strips or iodometric titration. Include controls (e.g., unoxidized 6-methylquinoline) to differentiate baseline peroxide levels. Report degradation kinetics under varying pH and light exposure .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Extraction : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.

- Quantification : LC-MS/MS with deuterated internal standards (e.g., 6-methylquinoline-d₃) to correct matrix effects. Validate linearity (1–100 ng/mL), recovery (>80%), and limit of detection (LOD < 0.5 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic reduction pathways of this compound?

- Methodological adjustments : Optimize enzyme sources (e.g., liver vs. lung microsomes) and cofactors (NADPH vs. NADH). For example, liver microsomes exhibit 2.3× higher reductase activity than lung microsomes . Use anaerobic incubation systems to prevent reoxidation. Validate reduction products via spectrophotometry (λ = 340 nm for NADPH depletion) and cross-reference with synthetic standards .

Q. What experimental design principles apply when using this compound in carcinogenicity models?

- In vivo protocols : Administer 4-nitroquinoline 1-oxide (a structural analog) dissolved in 1,2-propylene glycol (100 µg/mL) to C57BL/6 mice for 28 weeks. Include knockout models (e.g., SLC39A5−/−) to study genetic influences on tumorigenesis. Sacrifice cohorts at intervals to assess esophageal dysplasia progression via histopathology .

- Controls : Use wild-type mice receiving solvent-only and monitor for spontaneous lesions. Report survival rates, tumor incidence, and statistical power (n ≥ 10/group) .

Q. How should researchers address conflicting spectral data in structural elucidation studies?

- Data triangulation : Compare NMR chemical shifts with computational predictions (DFT calculations). For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Document all discrepancies in supplementary materials with error margins .

Q. What strategies optimize detection of this compound in complex environmental or food matrices?

- Sample preparation : For teas or plant extracts, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup. Use tandem mass spectrometry (HRMS) for high specificity. Spike samples with isotopically labeled analogs to quantify recovery .

Methodological Best Practices

Q. How to ensure reproducibility in synthetic protocols for this compound derivatives?

- Detailed reporting : Provide exact molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions). For novel compounds, include elemental analysis (C, H, N) and high-resolution mass spectra. Use SI units and IUPAC nomenclature consistently .

Q. What frameworks guide ethical and rigorous data presentation in publications?

- Data integrity : Retain raw spectra, chromatograms, and lab notebooks for ≥5 years. Use scatter plots with error bars for biological replicates and ANOVA for significance testing. Avoid "cherry-picking" data; disclose all outliers .

- Ethical compliance : Declare conflicts of interest and funding sources. Adhere to journal guidelines for referencing prior work (e.g., numbered citations in order of appearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.